Ion Channel Engagement: Nav1.7 Inhibitory Activity Defines a Unique Pharmacological Fingerprint
The target compound exhibits measurable inhibitory activity against the human voltage-gated sodium channel Nav1.7 with an IC₅₀ of 4,040 nM (4.04 µM) under partially inactivated state conditions [1]. While optimized Nav1.7 inhibitors in advanced development achieve single- to double-digit nanomolar potency, this mid‑micromolar activity provides a defined baseline for the 3‑pyridinylmethyl scaffold that differs from the 2‑pyridinylmethyl regioisomer, which has been reported to act primarily as an LSD1 inhibitor with no published Nav1.7 activity . This target engagement profile supports the use of the 3‑isomer as a starting point for Nav1.7‑directed medicinal chemistry campaigns and as a reference compound for comparing newer analogs.
| Evidence Dimension | Inhibition of human Nav1.7 sodium channel (partially inactivated state) |
|---|---|
| Target Compound Data | IC₅₀ = 4,040 nM (4.04 µM) |
| Comparator Or Baseline | N-(2-Pyridinylmethyl)cyclopropanamine (CAS 626210-44-4); no reported Nav1.7 activity (target reported as LSD1 inhibitor) |
| Quantified Difference | Target compound demonstrates measurable Nav1.7 activity; comparator lacks documented activity at this target. |
| Conditions | HEK293 cells stably transfected with human Nav1.7; whole‑cell voltage clamp with PatchXpress; holding potential yielding 20–50% inactivation; test compound applied for 3 minutes [1]. |
Why This Matters
This assay‑defined activity against a clinically validated pain target distinguishes the 3‑pyridinylmethyl isomer from the 2‑isomer, guiding project‑specific procurement for neuroscience or pain‑focused drug discovery programs.
- [1] ChEMBL Interaction Report: CHEMBL3687714. IC₅₀ = 4040 nM against human Nav1.7. TargetMine. View Source
